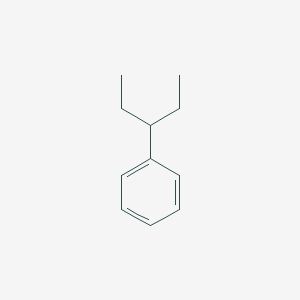

(1-Ethylpropyl)benzene

描述

准备方法

Synthetic Routes and Reaction Conditions

(1-Ethylpropyl)benzene can be synthesized through the reaction of 1-bromopentane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl halide reacts with the benzene ring to form the desired product .

Industrial Production Methods

In industrial settings, this compound is typically produced through similar Friedel-Crafts alkylation processes, utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal by-products .

化学反应分析

Types of Reactions

(1-Ethylpropyl)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd) or platinum (Pt).

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3-phenylpentanol, 3-phenylpentanal, or 3-phenylpentanoic acid.

Reduction: Formation of more saturated hydrocarbons like 3-phenylpentane.

Substitution: Formation of various substituted benzene derivatives.

科学研究应用

Introduction to (1-Ethylpropyl)benzene

This compound, also known as 3-phenylpentane, is an organic compound with the chemical formula C₁₁H₁₆ and a molecular weight of 148.25 g/mol. This compound is characterized by a five-carbon chain with a phenyl group, making it part of the alkylbenzene family. Its applications span across various industries due to its unique properties, particularly as a solvent in chemical processes.

This compound is extensively used as a solvent in the paints and coatings industry. Its high solvency power allows it to dissolve resins, pigments, and additives effectively, leading to improved performance and durability of coatings. This compound enhances color consistency and facilitates the dispersion of components, making it invaluable in high-quality paint formulations .

Adhesives and Sealants

In the adhesives and sealants sector, this compound serves as a crucial solvent that helps dissolve polymer components. This property provides the necessary viscosity for adhesive formulations, enhancing adhesion properties and overall strength of the final product .

Cleaning and Degreasing Products

The solvency power of this compound makes it suitable for cleaning and degreasing applications. It efficiently removes dirt, grease, and oils from surfaces in industrial settings while minimizing residue or surface damage due to its low volatility .

Chemical Manufacturing

Within chemical manufacturing processes, this compound acts as a solvent for various reactions, extractions, and separations. Its ability to dissolve a wide range of compounds makes it suitable for chemical synthesis and purification tasks .

Biomedical Research

Recent studies have explored the potential use of this compound in biomedical research contexts, particularly in areas requiring specific solvent properties for drug formulation or extraction processes .

Case Study 1: Paints and Coatings

A study conducted by Vinati Organics highlighted the effectiveness of this compound in formulating eco-friendly paints that require lower volatile organic compounds (VOCs). The study demonstrated that incorporating this compound improved the stability and performance of water-based paints without compromising quality .

Case Study 2: Adhesives Formulation

Research published in industrial chemistry journals indicated that adhesives formulated with this compound exhibited superior bonding strength compared to those made with traditional solvents. The study concluded that this compound's unique properties enhance the overall performance of adhesive products used in construction and automotive industries .

作用机制

The mechanism of action of (1-Ethylpropyl)benzene involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic or nucleophilic interactions. The specific pathways depend on the type of reaction and the reagents used .

相似化合物的比较

Similar Compounds

Propylbenzene: Similar structure but with a propyl group instead of an ethylpropyl group.

Butylbenzene: Contains a butyl group attached to the benzene ring.

Isopropylbenzene (Cumene): Has an isopropyl group attached to the benzene ring.

Uniqueness

(1-Ethylpropyl)benzene is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties compared to other alkylbenzenes. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

生物活性

(1-Ethylpropyl)benzene, also known as ethylbenzene, is an aromatic hydrocarbon primarily used in the production of styrene. Understanding its biological activity is crucial for assessing its potential health risks and environmental impact. This article synthesizes current research findings, case studies, and toxicological data regarding the biological activity of this compound.

- Chemical Formula: C₈H₁₀

- Molecular Weight: 106.17 g/mol

- Structure: Ethylbenzene consists of a benzene ring with an ethyl group attached, making it a simple alkyl-substituted aromatic compound.

Acute and Chronic Effects

Research indicates that exposure to this compound can lead to various acute and chronic health effects:

-

Acute Exposure:

- Inhalation or oral exposure to high concentrations (500-1000 mg/kg) can decrease peripheral hormone levels and potentially block hormone synthesis .

- Laboratory studies have shown liver effects, including increased liver weights and histopathological changes such as hepatocyte necrosis in rats exposed to high concentrations .

- Chronic Exposure:

The metabolic pathway of this compound involves its conversion to various metabolites through cytochrome P450 enzymes. Key findings include:

- Metabolic Studies:

Epidemiological Evidence

Several epidemiological studies have investigated the health impacts of this compound exposure:

- A study conducted on workers exposed to ethylbenzene in industrial settings reported an increased incidence of leukemia associated with prolonged exposure .

- Research indicated that chronic inhalation exposure could lead to significant respiratory issues and neurobehavioral effects in occupational settings .

Environmental Impact

This compound is not only a concern for human health but also poses risks to the environment:

- Aquatic Toxicity:

- Studies show that ethylbenzene can be toxic to aquatic organisms, with potential for bioaccumulation in fish and other marine life .

- The compound has been detected in various environmental matrices, including water bodies near industrial discharge sites, raising concerns about its persistence and ecological impact .

Summary Table of Biological Effects

属性

IUPAC Name |

pentan-3-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWHJRFXUPLZDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152520 | |

| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-58-3 | |

| Record name | 3-Phenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PHENYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethyl-propyl)-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX6MN973H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of (1-ethylpropyl)benzene influence its reactivity towards nitration compared to other alkylbenzenes?

A1: this compound exhibits significant steric hindrance at the ortho positions due to the bulky nature of the (1-ethylpropyl) substituent. [] This steric hindrance leads to a lower proportion of ortho-nitration products compared to less sterically hindered alkylbenzenes like isopropylbenzene. [] Research suggests that the increased steric hindrance in this compound, compared to isopropylbenzene, is primarily entropic in nature. [] This means it arises from the restricted rotational freedom of the (1-ethylpropyl) group in both the initial state and the transition state of the nitration reaction. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。